N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide
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Overview
Description
“N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide” is a chemical compound with the molecular formula C22H23N7O2S and a molecular weight of 449.53. It is a derivative of pyrrolo[2,3-f]indazole and 2,4,5,10-tetrazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,11-pentaene .
Scientific Research Applications
Imaging and Diagnostic Probes
Compounds with imidazole derivatives have been synthesized for potential use in imaging and diagnostic applications. For example, a study on the synthesis of substituted [123I]imidazo[1,2-α]pyridines aimed to develop probes for studying peripheral benzodiazepine receptors using SPECT imaging. Such compounds, due to their high affinity and selective ligand properties, could be useful in vivo studies of receptors involved in various diseases, including neurodegenerative disorders (A. Katsifis, et al., 2000).
Anticancer Activity
The synthesis and evaluation of thiazole derivatives, including those with imidazole rings, have shown anticancer activities. These compounds were tested against human lung adenocarcinoma cells and exhibited selectivity and apoptosis induction capabilities, suggesting their potential use as anticancer agents (A. Evren, et al., 2019).
Antioxidant Activity
Amidomethane sulfonyl-linked bis heterocycles, including imidazole derivatives, have been prepared and tested for antioxidant activity. Such compounds have shown promising results, indicating their potential in combating oxidative stress-related diseases (Bhanu Prakash Talapuru, et al., 2014).
Antimicrobial Agents
Imidazole derivatives have also been synthesized and evaluated for their antimicrobial activities. These compounds have been tested against various bacterial strains, including resistant strains, showing significant antibacterial activity and suggesting their application in developing new antimicrobial agents (K. Chkirate, et al., 2019).
Metabolic Stability Improvements
Research into the structural modifications of imidazole-based compounds has aimed at improving their metabolic stability, which is crucial for the development of pharmaceuticals with better pharmacokinetic profiles. Such studies have explored various heterocyclic analogues as alternatives to improve stability and maintain or enhance biological activity (Markian M Stec, et al., 2011).
Mechanism of Action
This compound is reported to be a modulator of alpha-1-antitrypsin, and it has been studied for treating alpha-1-antitrypsin deficiency (AATD) . Alpha-1-antitrypsin is a protein that protects the lungs from damage caused by an enzyme called neutrophil elastase. In AATD, the lack of alpha-1-antitrypsin allows neutrophil elastase to destroy alveoli, leading to lung disease.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2S/c1-15-4-2-5-16(10-15)29-20-18(12-25-29)21(31)28-17(13-32-22(28)26-20)11-19(30)24-6-3-8-27-9-7-23-14-27/h2,4-5,7,9-10,12,14,17H,3,6,8,11,13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAATAODAEKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NCCCN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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